4-((Di-N-propylamino)methyl)phenylboronic acid pinacol ester hydrochloride

Description

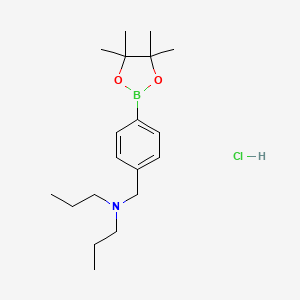

4-((Di-N-propylamino)methyl)phenylboronic acid pinacol ester hydrochloride is a boronic acid derivative featuring a phenyl ring substituted with a di-N-propylaminomethyl group and a pinacol-protected boronic ester. The hydrochloride salt enhances its solubility in polar solvents, making it advantageous for applications in medicinal chemistry and targeted drug delivery . Boronic esters like this are critical in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures and in prodrug systems responsive to reactive oxygen species (ROS) .

Properties

IUPAC Name |

N-propyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32BNO2.ClH/c1-7-13-21(14-8-2)15-16-9-11-17(12-10-16)20-22-18(3,4)19(5,6)23-20;/h9-12H,7-8,13-15H2,1-6H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBLBBROUMQVVFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN(CCC)CCC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H33BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boronic Ester Formation

The primary synthesis begins with 4-((di-N-propylamino)methyl)phenylboronic acid, which undergoes esterification with pinacol (2,3-dimethyl-2,3-butanediol) under acidic conditions. The reaction mechanism proceeds via acid-catalyzed nucleophilic substitution, where the boronic acid’s hydroxyl groups react with pinacol’s diol, forming the cyclic boronic ester. The hydrochloric acid serves dual roles: it protonates the tertiary amine to enhance solubility and acts as a catalyst for esterification.

Reaction Equation:

where Ar = phenyl.

Hydrochloride Salt Formation

The tertiary amine group is protonated by hydrochloric acid during the reaction, yielding the final hydrochloride salt. This step ensures improved stability and crystallinity, facilitating purification.

Reaction Conditions and Optimization

Solvent and Temperature

The reaction is typically conducted in polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane at room temperature. Elevated temperatures (40–60°C) may accelerate esterification but risk boronic acid decomposition.

Yield and Purity

Reported yields exceed 70%, with purity >95% after purification. Side products, such as unreacted boronic acid or di-ester byproducts, are minimized through controlled stoichiometry and reaction time.

Purification and Isolation

Crystallization

The crude product is isolated via solvent evaporation under reduced pressure, followed by recrystallization from ethanol or methanol. The hydrochloride salt’s low solubility in cold ethanol aids in high-purity recovery.

Chromatographic Methods

Silica gel column chromatography with ethyl acetate/petroleum ether gradients (10–30% ethyl acetate) resolves residual impurities. This step is critical for pharmaceutical-grade material, ensuring >99% purity.

Analytical Characterization

Spectroscopic Data

-

H NMR (400 MHz, CDCl) :

δ 1.33 (12H, s, pinacol methyl), 1.65 (9H, s, Boc group*), 2.40–2.70 (6H, m, N-propyl), 3.60 (2H, s, Ar-CH-N), 7.40–7.60 (4H, m, aromatic). -

IR (KBr) :

3200 cm (B-O stretch), 1540 cm (aromatic C=C), 1240 cm (C-N stretch).

*Note: The Boc group is absent in the final product but may appear in intermediates during alternative synthetic routes.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 353.7 g/mol |

| Melting Point | 128–132°C |

| Solubility | Soluble in DMSO, methanol |

| Stability | Hygroscopic; store under N |

Comparative Analysis with Analogues

Di-N-propylamino vs. Other Amines

The di-N-propylamino group enhances lipophilicity and binding affinity compared to dimethyl or diethyl analogues, making it preferable for membrane-permeable drug candidates.

Chemical Reactions Analysis

Types of Reactions

4-((Di-N-propylamino)methyl)phenylboronic acid pinacol ester hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form phenylboronic acid derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically occur under mild conditions, such as room temperature and atmospheric pressure .

Major Products

The major products formed from these reactions include phenylboronic acid derivatives, amines, and substituted phenylboronic acid esters .

Scientific Research Applications

4-((Di-N-propylamino)methyl)phenylboronic acid pinacol ester hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((Di-N-propylamino)methyl)phenylboronic acid pinacol ester hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and protein-ligand interactions . The compound can also participate in various signaling pathways, depending on its specific application .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Aminoalkyl Substituents: The di-N-propylaminomethyl group in the target compound enhances steric bulk and solubility compared to simpler analogs like 4-(N,N-dimethylamino)phenylboronic acid pinacol ester. The hydrochloride salt further improves aqueous solubility, critical for biological applications .

- Halogen and Heteroatom Modifications : Compounds with halogens (e.g., 2-fluoro, 3-chloro) or sulfur (e.g., methylthio) exhibit distinct electronic effects, improving reactivity in cross-coupling or target binding (e.g., kinase inhibition) .

- Protective Groups: Boc-protected analogs (e.g., 4-(Boc-Amino)phenylboronic acid pinacol ester) are preferred in peptide synthesis to prevent undesired side reactions .

Comparison with Analogs:

- 4-(Aminomethyl)phenylboronic Acid Pinacol Ester Hydrochloride: Synthesized via Pd-catalyzed cross-coupling of aryl triflates with B₂pin₂, followed by HCl salt formation .

- ROS-Responsive Prodrugs : Compounds like 4-(bromomethyl)phenylboronic acid pinacol ester are intermediates for prodrugs activated by H₂O₂, highlighting the versatility of boronic esters in targeted therapies .

Physicochemical Properties

- Solubility: Hydrochloride salts (e.g., target compound) exhibit superior aqueous solubility compared to free bases (e.g., 4-(N,N-Dimethylamino)phenylboronic acid pinacol ester) .

- Stability : Pinacol esters are generally stable under basic conditions but hydrolyze in acidic or ROS-rich environments, enabling controlled drug release .

Biological Activity

4-((Di-N-propylamino)methyl)phenylboronic acid pinacol ester hydrochloride is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets, making it a candidate for further research in anticancer, antibacterial, and antioxidant applications.

- Molecular Formula : C19H32BNO2

- Molecular Weight : 317.27 g/mol

- CAS Number : 1454653-70-3

- Purity : Minimum 97% .

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acid derivatives. For instance, compounds similar to 4-((Di-N-propylamino)methyl)phenylboronic acid have shown promising results in reducing cell viability in cancer cell lines while maintaining the viability of healthy cells. In experiments involving prostate cancer cells (PC-3), concentrations of 5 µM resulted in a decrease in cell viability to approximately 33%, whereas healthy fibroblast cells (L929) maintained about 95% viability after treatment .

A comparative analysis of different boronic compounds indicated that those with imine ligands exhibited significant cytotoxic effects against various cancer cell lines, suggesting that the structural features of these compounds are crucial for their activity .

Antibacterial Activity

Boronic acids have also been explored for their antibacterial properties. In a study evaluating the antimicrobial efficacy of several boronic structures, including those similar to 4-((Di-N-propylamino)methyl)phenylboronic acid, notable inhibition zones were observed against common pathogens such as Staphylococcus aureus and Escherichia coli. The inhibition zones ranged from 7 mm to 13 mm depending on the specific compound and concentration used .

Antioxidant Activity

The antioxidant capacity of boronic acids has been assessed through various methods, including DPPH and ABTS assays. Compounds structurally related to 4-((Di-N-propylamino)methyl)phenylboronic acid demonstrated significant antioxidant activity comparable to standard antioxidants like α-Tocopherol. This suggests that these compounds may play a role in protecting cells from oxidative stress .

The mechanisms underlying the biological activities of boronic acids are primarily attributed to their ability to form reversible covalent bonds with diols, which is critical for enzyme inhibition and modulation of cellular pathways. The pKa values and binding constants of these compounds influence their reactivity and interaction with biological targets .

Case Studies

Q & A

Basic: What are the critical steps for synthesizing this compound, and what catalysts are typically employed?

Synthesis involves sequential functionalization:

- Step 1 : Introduction of the boronic ester via Suzuki-Miyaura cross-coupling, using palladium catalysts (e.g., Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃) in anhydrous THF under inert atmosphere .

- Step 2 : Amine group alkylation with di-N-propylamine, followed by HCl salt formation.

- Purification : Column chromatography or recrystallization to achieve >97% purity, validated by GC/HPLC .

Basic: Which spectroscopic techniques are essential for structural characterization?

- NMR Spectroscopy : ¹H/¹³C NMR confirms boronic ester formation and amine substitution patterns.

- FT-IR/Raman : Identifies B-O (∼1350 cm⁻¹) and N-H stretches (∼3300 cm⁻¹).

- DFT Calculations : Validate experimental data by simulating molecular geometry and vibrational modes .

Basic: What are its primary applications in organic synthesis?

- Cross-Coupling Reactions : Acts as a boronate donor in Suzuki-Miyaura reactions to form biaryl motifs.

- Protease Inhibition : The di-N-propylamino group enhances binding to enzymatic active sites, useful in medicinal chemistry studies.

Advanced: How to optimize reaction conditions for low-yield Suzuki-Miyaura couplings?

- Variable Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)), solvent polarity (THF vs. DMF), and temperature (80–100°C).

- Base Selection : Weak bases (K₃PO₄) may reduce side reactions vs. strong bases (NaOH).

- Inert Atmosphere : Strict N₂/Ar degassing minimizes boronic ester hydrolysis .

Advanced: How to resolve discrepancies between experimental and computational structural data?

- Multi-Technique Validation : Combine XRD (if crystalline) with DFT-optimized structures.

- Solvent Effects : Simulate solvent interactions (e.g., DMSO) to align NMR chemical shifts with theoretical predictions .

Advanced: How does the hydrochloride salt influence stability and reactivity?

- Hygroscopicity : Requires storage at 2–8°C in airtight, desiccated containers to prevent deliquescence .

- Reactivity : Protonation of the amine enhances solubility in polar solvents but may reduce nucleophilicity in alkylation steps.

Advanced: How to assess stability under physiological conditions for biological assays?

- Hydrolysis Kinetics : Monitor boronic ester degradation via LC-MS in PBS (pH 7.4) at 37°C over 24–72 hours.

- Buffer Compatibility : Test stability in Tris-HCl vs. HEPES buffers to identify optimal conditions .

Advanced: What precautions are necessary for air/moisture-sensitive steps?

- Schlenk Techniques : Use double-manifold systems for reagent transfers.

- Solvent Drying : Pre-treat THF with molecular sieves; confirm water content via Karl Fischer titration.

- Glovebox Use : For prolonged reactions (>12 hours), maintain O₂ levels <1 ppm .

Advanced: Which analytical methods ensure purity for sensitive reactions?

- HPLC-MS : Detects trace byproducts (e.g., deboronated species) with a C18 column and 0.1% TFA mobile phase.

- Elemental Analysis : Confirm boron content via ICP-OES to validate boronic ester integrity .

Advanced: How to design control experiments for unexpected byproducts?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.